QSY35 succinimidyl ester
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Overview
Description
QSY35 succinimidyl ester is a pyrrolidinone. It has a role as a fluorochrome.
Scientific Research Applications
1. Chemical Synthesis and Modification
QSY35 succinimidyl ester is involved in the chemical synthesis and surface modification processes. One study discusses the in situ formation of N-trifluoroacetoxy succinimidyl (TFA-NHS) and its application in forming succinimidyl esters. This method provides N-trifluoroacetyl and N-maleoyl amino acid succinimidyl esters from various amino acids using a one-pot, high-yielding protocol (Leonard & Bruncková, 2011). Similarly, the transformation of carboxyl-terminated alkyl chains into succinimidyl ester-terminated chains on a hydrogenated porous silicon surface was investigated, optimizing reaction conditions for pure succinimidyl ester-terminated surfaces (Sam et al., 2010).
2. Protein and Peptide Labeling
QSY35 succinimidyl ester plays a crucial role in protein and peptide labeling. A study demonstrates the use of an ionic liquid reagent bearing a succinimidyl activated ester for modifying lysozyme while retaining its structure and function (Camplo et al., 2011). Another research outlines the preparation of peptide-conjugated quantum dots for tumor vasculature-targeted imaging, utilizing a succinimidyl ester as a linker (Cai & Chen, 2008).
3. Analytical Chemistry and Biomolecule Detection
The application of QSY35 succinimidyl ester extends to analytical chemistry and biomolecule detection. A study discusses the hydrolysis kinetics of a succinimidyl ester dye, crucial for analytical techniques like microchip capillary electrophoresis with laser-induced fluorescence detection (Stockton et al., 2013). Also, novel ester-functionalized polypyrrole-silica nanoparticles were synthesized for the covalent attachment of proteins, indicating their potential as bioadsorbents and for visual diagnostic assays (Azioune et al., 2004).
properties
Product Name |
QSY35 succinimidyl ester |
---|---|
Molecular Formula |
C18H13N5O7 |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetate |
InChI |
InChI=1S/C18H13N5O7/c24-14-7-8-15(25)22(14)29-16(26)9-10-1-3-11(4-2-10)19-12-5-6-13(23(27)28)18-17(12)20-30-21-18/h1-6,19H,7-9H2 |
InChI Key |
GMRIOMQGYOXUCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)NC3=CC=C(C4=NON=C34)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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